molecular formula C15H18FN3O3S B2590465 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 1172100-74-1

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B2590465
CAS RN: 1172100-74-1
M. Wt: 339.39
InChI Key: JGDZRUWQIZZGLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not explicitly mentioned in the literature, it may involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters using a radical approach, paired with a Matteson–CH2–homologation, could potentially be used to synthesize this compound .

Scientific Research Applications

Synthesis and Antibacterial Study

Researchers synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a closely related compound, through several steps starting from benzenesulfonyl chloride and ethyl isonipecotate. These compounds were tested against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (Khalid et al., 2016).

Anticancer Agents

Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some compounds exhibited strong anticancer potential, suggesting further in vivo studies to determine their therapeutic usefulness (Rehman et al., 2018).

Biological Evaluation for BChE Inhibition

A new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened against butyrylcholinesterase (BChE) enzyme. The study also included molecular docking studies to find ligand-BChE binding affinity, highlighting the importance of certain amino acid residues in ligand stabilization within the binding site (Khalid et al., 2016).

Antibacterial Activity on Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. One derivative, in particular, demonstrated better antibacterial activity than commercial agents, also enhancing plant resistance against the disease through increased activities of superoxide dismutase (SOD) and peroxidase (POD) (Shi et al., 2015).

Proton Exchange Membranes for Fuel Cells

A study explored the synthesis of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells, indicating excellent thermal, dimensional, and oxidative stability alongside lower methanol diffusion coefficient. The proton conductivity of these membranes was significantly high at elevated temperatures, suggesting their potential as alternative materials for proton exchange membrane fuel cells (Xu et al., 2013).

properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-2-23(20,21)19-9-7-12(8-10-19)15-18-17-14(22-15)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZRUWQIZZGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

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